molecular formula C13H14N2O2S2 B3011930 3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 118050-07-0

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3011930
CAS No.: 118050-07-0
M. Wt: 294.39
InChI Key: RGSSOVRLVMEJAV-DHZHZOJOSA-N
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Description

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H14N2O2S2 and its molecular weight is 294.39. The purity is usually 95%.
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Scientific Research Applications

Anti-proliferative Activity

The compound has been identified as part of a novel class of tumor-selective compounds with pronounced anti-proliferative activity. It preferentially inhibits the proliferation of specific tumor cell types such as leukemia/lymphoma, T-lymphoma CEM, Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. Interestingly, this selectivity is not due to differential uptake or efflux by sensitive versus resistant tumor cells. The intracellular localization and target of the 5-substituted thiophene derivatives are associated with the endoplasmic reticulum, suggesting a unique mechanism of action for these compounds (Thomas et al., 2017).

Crystal and Molecular Structure Analysis

Studies have been conducted on the crystal and molecular structure of derivatives of this compound. One such derivative, 3-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-methylphenyl)-thiazolidin-4-one, was synthesized and its crystal structure was analyzed. The compound crystallizes in the orthorhombic system and exhibits intermolecular hydrogen bonds, which are crucial for understanding the compound's properties and potential interactions (Doreswamy et al., 2009).

Synthesis of Novel Compounds and their Biological Activities

The compound's derivatives have been used in the synthesis of novel compounds with potential biological activities. For instance, derivatives have been synthesized through reactions with different reagents, and these new compounds have been tested for their antimicrobial activities. Such studies are pivotal for discovering new drugs and understanding the scope of applications of these compounds (Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with a thiazolidinone ring have been studied for their potential cytotoxic activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve studying its potential applications, such as its potential use as a cytotoxic agent . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

3-ethyl-4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-3-15-12(16)11(19-13(15)18)8-14-9-4-6-10(17-2)7-5-9/h4-8,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXFVTTXZMRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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